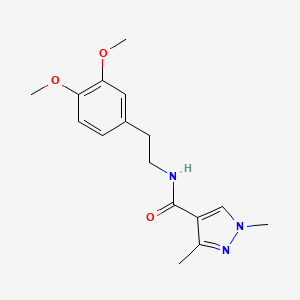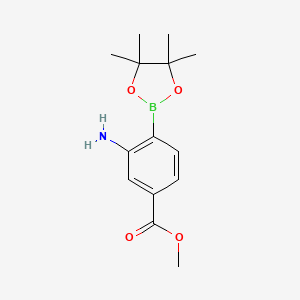
Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is an organic compound with the molecular formula C14H20BNO4 . It’s used for research purposes .
Physical And Chemical Properties Analysis
This compound is stored in an inert atmosphere at 2-8°C . Other physical and chemical properties like boiling point, melting point, etc., are not mentioned in the available sources.科学的研究の応用
Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in biochemical and physiological experiments, including the study of enzyme kinetics, biochemical pathways, and cellular signaling. In addition, this compound has been used in drug delivery systems, as it can be used to facilitate the transport of drugs across cell membranes.
作用機序
Target of Action
This compound is a boronic acid ester intermediate with a benzene ring , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
Boronic acid esters are known to participate in various chemical reactions, including carbon-carbon bond-forming reactions such as the suzuki-miyaura cross-coupling reaction . In these reactions, the boronic acid ester acts as a source of boron, which can form a covalent bond with a carbon atom in another molecule.
Biochemical Pathways
Given its chemical structure, it’s plausible that it could be involved in various organic synthesis reactions, serving as a reagent or catalyst .
Pharmacokinetics
Its physical properties such as its predicted density of 108±01 g/cm3 and boiling point of 355.6±25.0 °C suggest that it may have specific pharmacokinetic characteristics.
Result of Action
As a boronic acid ester, it may participate in various chemical reactions, leading to the formation of new compounds . The specific effects would depend on the context of its use and the nature of the other reactants involved.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by exposure to oxygen, heat, or strong oxidizing agents .
実験室実験の利点と制限
Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of biochemical and physiological experiments. However, this compound also has some limitations. It is not soluble in water, and it can be toxic to cells at high concentrations. In addition, it can be difficult to control the concentration of this compound in a given experiment, as it can be easily degraded by enzymes.
将来の方向性
There are a number of potential future directions for Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. One potential direction is to use this compound as a drug delivery system, as it can be used to facilitate the transport of drugs across cell membranes. Another potential direction is to use this compound in the synthesis of new compounds, such as polymers and dyes. In addition, this compound could be used to study the effects of boron on cellular signaling pathways and gene expression. Finally, this compound could be used to develop new therapeutic compounds that target specific enzymes or proteins.
合成法
Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized from the condensation reaction of 4-chlorobenzoyl chloride and 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide and proceeds in a two-step process. In the first step, the 4-chlorobenzoyl chloride reacts with the base to form an anion. In the second step, the anion then reacts with the 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid to form this compound.
特性
IUPAC Name |
methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8H,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIBCBYHFMOOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

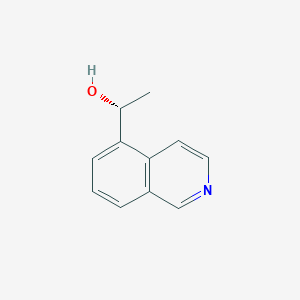

![N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2781765.png)
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B2781766.png)
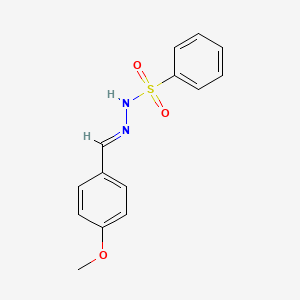

![3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2781773.png)

![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole](/img/structure/B2781775.png)

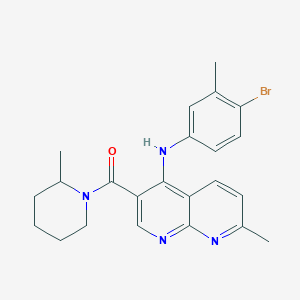
![2-(4-methylphenyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2781778.png)
![N-(1-cyanocyclohexyl)-2-[3-(3,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2781782.png)
